

Technical Guide: Synthesis and Characterization of Bis(2-methacryloyl)oxyethyl disulfide (DSDMA)

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Compound of Interest

Compound Name: Bis(2-methacryloyl)oxyethyl disulfide

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) is a disulfide-containing dimethacrylate monomer increasingly utilized as a crosslinker in the development of redox-responsive and self-healing polymers.^{[1][2]} Its central disulfide bond can be cleaved under reducing conditions, such as the high glutathione concentrations found within cancer cells, making it a valuable component in targeted drug delivery systems.^{[3][4]} This technical guide provides a detailed overview of the synthesis and characterization of DSDMA, including experimental protocols, data analysis, and key applications in materials science and drug delivery.

Introduction

Bis(2-methacryloyl)oxyethyl disulfide, also known as DSDMA, is a functional monomer that provides structural stability and redox-responsiveness to polymeric materials.^{[1][2]} This unique combination of properties has led to its use in a variety of applications, including:

- Drug Delivery: As a crosslinker in hydrogels and nanogels for the controlled release of therapeutic agents.^{[1][3]}

- Self-Healing Materials: In the formulation of polymer nanocomposites that can repair themselves through dynamic disulfide exchange reactions.[1]
- Biomedical Materials: For the creation of tissue engineering scaffolds and other biocompatible devices.[1][2]

The ability of the disulfide bond to undergo cleavage in specific biological environments makes DSDMA a key component in the design of "intelligent" materials for advanced therapeutic applications.[4]

Synthesis of Bis(2-methacryloyl)oxyethyl disulfide

The synthesis of DSDMA is typically achieved through the esterification of 2-hydroxyethyl disulfide with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. The reaction is generally performed in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at reduced temperatures to control the exothermic nature of the reaction.

Materials:

- 2-Hydroxyethyl disulfide
- Methacryloyl chloride
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Hydroquinone (as a stabilizer)[1]
- Magnesium sulfate ($MgSO_4$), anhydrous
- Sodium bicarbonate ($NaHCO_3$), saturated solution
- Brine, saturated solution

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyethyl disulfide and triethylamine in anhydrous dichloromethane.
- Cool the reaction mixture to 0°C using an ice bath.
- Slowly add methacryloyl chloride dropwise to the cooled solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO_3 solution, water, and saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Add a small amount of hydroquinone as a stabilizer to the final product to prevent polymerization during storage.^[1]
- The crude product can be further purified by column chromatography on silica gel if necessary.
- Store the final product, a liquid, at 2-8°C.^{[1][5]}

Characterization

The successful synthesis and purity of DSDMA are confirmed through various analytical techniques. The key physicochemical properties and expected spectral data are summarized below.

Property	Value
Molecular Formula	C ₁₂ H ₁₈ O ₄ S ₂
Molecular Weight	290.40 g/mol [1]
Appearance	Liquid [1]
Density	1.141 g/mL at 25 °C [1] [5]
Refractive Index	n _{20/D} 1.517 [1] [5]
CAS Number	36837-97-5 [1]

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the DSDMA molecule. The spectrum will confirm the presence of the methacrylate and disulfide groups.

Wavenumber (cm ⁻¹)	Assignment
~2950	C-H stretch (aliphatic)
~1720	C=O stretch (ester) [6]
~1635	C=C stretch (alkene) [7]
~1160	C-O stretch (ester) [6]
~540	S-S stretch (disulfide)

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of DSDMA. The expected chemical shifts are detailed below.

¹H NMR Spectral Data (Predicted)

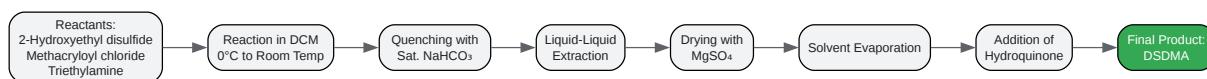
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.1	s	2H	=CH ₂ (vinylic proton)
~5.6	s	2H	=CH ₂ (vinylic proton)
~4.3	t	4H	-O-CH ₂ -
~2.9	t	4H	-S-CH ₂ -
~1.9	s	6H	-CH ₃

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~167	C=O (ester)
~136	=C- (quaternary alkene)
~126	=CH ₂ (vinylic)
~63	-O-CH ₂ -
~38	-S-CH ₂ -
~18	-CH ₃

Visualization of Workflows

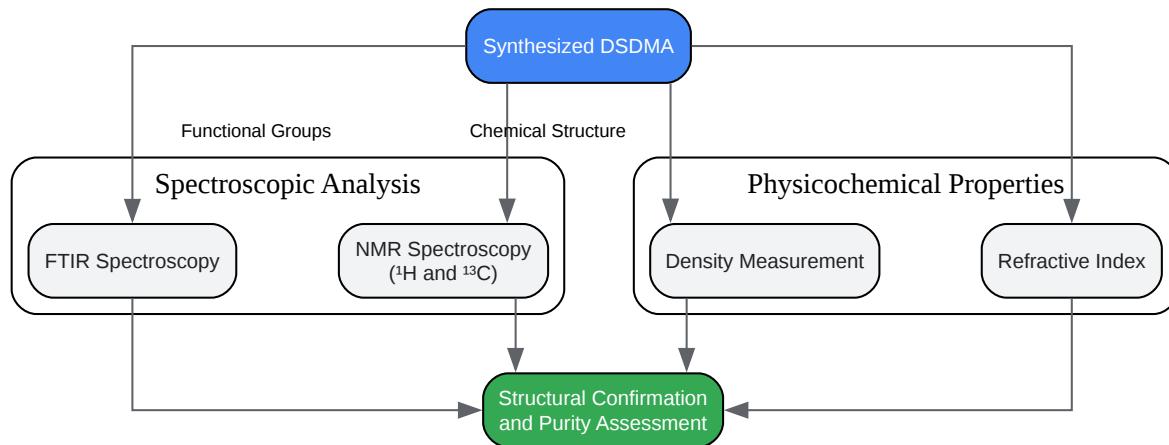
The following diagram illustrates the key steps in the synthesis and purification of **Bis(2-methacryloyloxyethyl)disulfide**.



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Caption: Workflow for the synthesis of DSDMA.

This diagram outlines the logical flow of analytical techniques used to characterize the synthesized DSDMA.



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Caption: Logical workflow for DSDMA characterization.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of **Bis(2-methacryloyl)oxyethyl disulfide**. The detailed protocols and characterization data serve as a valuable resource for researchers in polymer chemistry, materials science, and drug delivery. The unique redox-responsive nature of DSDMA continues to make it a molecule of significant interest for the development of advanced and functional materials.

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